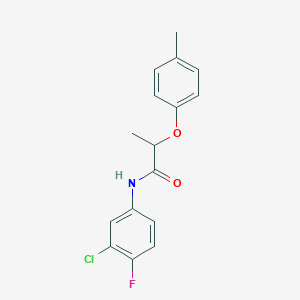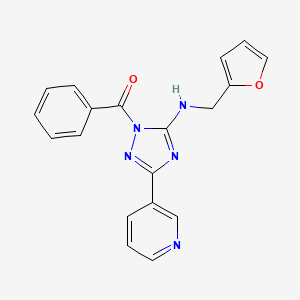
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide
説明
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide, also known as CFMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFMP belongs to the class of amide derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用機序
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are potent inflammatory mediators. By inhibiting the activity of these enzymes, N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide also reduces the production of prostaglandins, which are involved in the development of inflammation and pain. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and tissue damage.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has several advantages for lab experiments. It has a well-established synthesis method, and its pharmacological effects have been extensively studied. N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation. N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide. One potential area of research is the development of new derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide as a diagnostic tool for cancer. N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has been shown to selectively bind to cancer cells, and further research is needed to explore its potential as a diagnostic tool. Finally, research is needed to investigate the long-term safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide in humans, as well as its potential use in combination with other drugs for the treatment of inflammatory and pain-related disorders.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has been studied for its potential use as a diagnostic tool for cancer.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-15(18)14(17)9-12/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSHNBBNVRQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4228300.png)
![N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine](/img/structure/B4228305.png)
![N-(2-methyl-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4228309.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)

![2-(1-{[(4-fluorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4228320.png)

![5,5-bis[2-(2-pyridinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4228339.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4228354.png)
![3-chloro-N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4228358.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide](/img/structure/B4228365.png)
![N-ethyl-2-[1-(4-fluorobenzyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4228371.png)
![3-phenyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4228379.png)
![1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228391.png)